molecular formula C13H11BrO2 B13903563 Ethyl 8-bromo-2-naphthalenecarboxylate

Ethyl 8-bromo-2-naphthalenecarboxylate

Cat. No.: B13903563
M. Wt: 279.13 g/mol
InChI Key: WTJDVEDHERPNQU-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-naphthalenecarboxylate is a brominated aromatic ester with the molecular formula C₁₃H₁₁BrO₂ (molecular weight: 279.13 g/mol). It consists of a naphthalene backbone substituted with a bromine atom at position 8 and an ethyl ester group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or further functionalization. Its structure combines the aromatic stability of naphthalene with the electrophilic character imparted by bromine, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 8-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3

InChI Key

WTJDVEDHERPNQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-2-naphthalenecarboxylate typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-naphthalenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-bromo-2-naphthalenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-naphthalenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is ethyl 8-bromo-4-acetyloxy-5-isopropylnaphthalene-2-carboxylate (C₁₇H₁₅BrO₄; molecular weight: 367.20 g/mol) . Key differences include:

  • Substituents : The analogue features additional acetyloxy (OAc) and isopropyl (i-Pr) groups at positions 4 and 5, respectively, whereas the parent compound lacks these substituents.
  • Molecular Complexity : The analogue’s higher molecular weight and steric bulk influence its physicochemical behavior and reactivity.

Physicochemical Properties

Property Ethyl 8-bromo-2-naphthalenecarboxylate Ethyl 8-bromo-4-acetyloxy-5-isopropylnaphthalene-2-carboxylate
Molecular Formula C₁₃H₁₁BrO₂ C₁₇H₁₅BrO₄
Molecular Weight 279.13 g/mol 367.20 g/mol
Substituents Br (C8), COOEt (C2) Br (C8), COOEt (C2), OAc (C4), i-Pr (C5)
Crystallization Data Not reported Crystallographic data available (CSD-409048)
  • Solubility : The parent compound is likely less polar due to fewer substituents, enhancing solubility in organic solvents (e.g., ethyl acetate, chloroform). The analogue’s acetyloxy and isopropyl groups may reduce solubility in polar solvents.
  • Melting Point : The analogue’s crystalline structure (reported in ) suggests a higher melting point compared to the parent compound.

Notes on Ethyl Esters in Broader Context

While unrelated structurally, ethyl palmitate (a fatty acid ester, ) and ethyl acetate-extracted bioactive compounds (e.g., curcuminoids, eugenol; –6 ) highlight the diversity of ethyl esters. Unlike these aliphatic or natural product-derived esters, this compound is a synthetic aromatic ester with distinct electronic and functional properties.

References [1] Antennal response study (2021). [2] Crystallization data for ethyl 8-bromo-4-acetyloxy-5-isopropylnaphthalene-2-carboxylate (Peters et al., 1997). [3–6] Bioactive compounds in ethyl acetate extracts (2021).

Biological Activity

Ethyl 8-bromo-2-naphthalenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

This compound features a naphthalene ring with a bromine substituent at the 8-position and an ethyl ester group. The presence of the bromine atom is significant as it may enhance interaction with biological targets through halogen bonding, which can modulate enzyme or receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound's structural characteristics allow it to interact effectively with microbial enzymes, potentially disrupting their function. Studies have shown that derivatives of naphthalene carboxylic acids often demonstrate broad-spectrum antimicrobial activity due to their ability to penetrate microbial membranes and inhibit key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by various in vitro studies. These studies suggest that the compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. The presence of functional groups such as acetyloxy and methoxy, which are found in related compounds, enhances the interaction with cellular targets, leading to increased efficacy against tumor cells.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific proteins or nucleic acids within cells. This binding can alter the function of these biomolecules, leading to changes in cellular processes such as proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains.
  • Cancer Cell Line Studies : In tests involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis confirmed that treated cells exhibited increased markers for apoptosis, indicating that the compound effectively triggers programmed cell death mechanisms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey FeaturesAntimicrobial ActivityAnticancer Activity
This compoundC12H11BrO2Bromine substitution enhances reactivitySignificantModerate
6-Bromo-2-naphthalenecarboxylic acid methyl esterC11H9BrO2Lacks acetyloxy groupModerateLow
4-Acetyloxy-8-methoxy-5-methyl-2-naphthalenecarboxylic acid ethyl esterC14H15BrO4Different substituents; varied activity profileModerateHigh

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